molecular formula C6H6Cl3NO B14189969 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole CAS No. 918823-56-0

5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14189969
CAS No.: 918823-56-0
M. Wt: 214.5 g/mol
InChI Key: XCAQEOUGXODWOK-UHFFFAOYSA-N
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Description

5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole: is a synthetic organic compound known for its unique structure and reactivity. This compound belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a trichloromethyl group and a methylidene group makes it particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trichloromethyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research purposes.

Biology: In biological research, this compound may be used as a probe to study various biochemical pathways. Its reactivity can help in labeling or modifying biomolecules for experimental purposes.

Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on its activity against specific biological targets or its ability to modulate certain pathways.

Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The trichloromethyl group and the oxazole ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, modulating their activity or function.

Comparison with Similar Compounds

  • 4-Methylidene-2-(trichloromethyl)-1,3-dioxolane
  • 5-Methyl-4-methylidene-2-(trichloromethyl)-1,3-oxazole

Comparison: While both compounds share the trichloromethyl and methylidene groups, their ring structures differ. The oxazole ring in 5-Methyl-4-methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole provides unique reactivity compared to the dioxolane ring in 4-Methylidene-2-(trichloromethyl)-1,3-dioxolane. This difference in structure can lead to variations in their chemical behavior and applications.

Properties

CAS No.

918823-56-0

Molecular Formula

C6H6Cl3NO

Molecular Weight

214.5 g/mol

IUPAC Name

5-methyl-4-methylidene-2-(trichloromethyl)-1,3-oxazole

InChI

InChI=1S/C6H6Cl3NO/c1-3-4(2)11-5(10-3)6(7,8)9/h4H,1H2,2H3

InChI Key

XCAQEOUGXODWOK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)N=C(O1)C(Cl)(Cl)Cl

Origin of Product

United States

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